4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 368866-07-3
VCID: VC21171874
InChI: InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)/p-1
SMILES: CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]
Molecular Formula: C26H29N2O6-
Molecular Weight: 465.5 g/mol

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid

CAS No.: 368866-07-3

Cat. No.: VC21171874

Molecular Formula: C26H29N2O6-

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid - 368866-07-3

Specification

CAS No. 368866-07-3
Molecular Formula C26H29N2O6-
Molecular Weight 465.5 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Standard InChI InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)/p-1
Standard InChI Key SHJZHFAOEGNFGY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Introduction

Chemical Identity and Structural Properties

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid, bearing the CAS number 368866-07-3, is also known by its more detailed IUPAC name: 4-[(tert-Butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid. This compound has a molecular formula of C26H30N2O6 and a molecular weight of 466.53 g/mol.

The structure features a piperidine ring core with a carboxylic acid group and a Boc-protected amino group at the 4-position. The piperidine nitrogen is protected with an Fmoc group. This configuration creates a molecule with dual orthogonal protection - the Boc (tert-butoxycarbonyl) group is acid-labile but stable under basic conditions, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile but stable under acidic conditions.

The compound's distinctive feature is this orthogonal protection scheme that allows for selective deprotection strategies, critical for controlling reactivity in sequential peptide coupling reactions. The piperidine ring introduces structural rigidity, which can influence the conformational properties of peptides in which this compound is incorporated.

Synthesis Methods and Procedures

The synthesis of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid typically follows a two-stage process using 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid as the starting material .

Synthetic Procedure

A detailed synthetic route described in literature involves:

  • Dissolving 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid (500.0 mg, 2.047 mmol) in dioxane (8.0 mL)

  • Adding a solution of Na2CO3 (282.1 mg, 2.661 mmol) in H2O (8.0 mL) with continuous stirring for 30 minutes at 25°C

  • Adding fluorenylmethyloxycarbonyl chloride (582.4 mg, 2.251 mmol)

  • Maintaining the reaction mixture overnight at 25°C under inert atmosphere

  • Diluting the resulting solution with water and extracting with ethyl acetate

  • Adjusting the pH to 3 with HCl (1 mmol/L)

  • Collecting the precipitated solid by filtration

This procedure reportedly yields 858 mg (89%) of the final product as a white solid, which can be confirmed by mass spectrometry (ESI): [M+H]+ = 467 .

Reaction Conditions

The synthesis requires specific conditions for optimal yield:

StageReagentsSolventTemperatureDurationAtmosphere
1Starting material + Na2CO31,4-dioxane/H2O25°C30 minutesInert
29H-fluoren-9-ylmethyl carbonochloridate1,4-dioxane25°COvernightInert

This synthetic approach demonstrates high efficiency with reported yields of approximately 89% .

Chemical Reactions and Reactivity

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid participates in various chemical transformations, with its reactivity largely governed by the nature of its protecting groups.

Deprotection Reactions

The compound undergoes selective deprotection reactions:

  • Boc Removal: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane, which cleaves the tert-butoxycarbonyl group while leaving the Fmoc group intact

  • Fmoc Removal: Accomplished using bases such as piperidine in DMF (typically 20%), which removes the fluorenylmethyloxycarbonyl group while preserving the Boc protection

These orthogonal deprotection capabilities are fundamental to the compound's utility in peptide synthesis, enabling controlled exposure of reactive groups for sequential peptide bond formation.

Additional Transformations

Beyond deprotection, the compound can undergo:

  • Substitution Reactions: Nucleophilic substitution at the piperidine ring using alkyl halides or acyl chlorides in the presence of a base

  • Oxidation Reactions: Using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) targeting the piperidine ring

  • Reduction Reactions: With reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Each of these transformations creates opportunities for generating derivatives with modified properties and functions.

Applications in Peptide Synthesis

The primary application of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid lies in solid-phase peptide synthesis (SPPS), where it serves as a valuable building block.

Advantages in SPPS

The compound offers several advantages in peptide synthesis:

  • Orthogonal Protection: Allows for selective deprotection strategies

  • Enhanced Helicity: Peptides incorporating this compound tend to adopt highly helical structures

  • Improved Water Solubility: The cyclic structure and specific substitutions enhance the solubility of resulting peptides in aqueous environments

Synthetic Applications

Research has demonstrated various applications in peptide chemistry:

ApplicationYield (%)ConditionsNotes
Coupling with Glycine65DMF, DIC, 24 hours at room temperatureStandard amino acid coupling
Formation of Kappa Agonist Peptide58DCM, HBTU, 12 hours at room temperatureTherapeutic peptide synthesis
Water-Soluble Peptide FormationVariesAqueous buffer solutionsEnhanced bioavailability

These applications highlight the compound's versatility in creating peptides with specific structural and functional properties.

Analytical Methods and Characterization

Proper characterization of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid requires specific analytical approaches to confirm its identity and purity.

Recommended Analytical Techniques

Several complementary methods are typically employed:

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity, with commercial standards typically requiring >97% purity

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups, with characteristic carbonyl stretches for Boc and Fmoc groups at approximately 1700 cm−1

  • Nuclear Magnetic Resonance (NMR): Resolves piperidine ring protons and protecting group signatures

  • Mass Spectrometry: Validates molecular identity with an exact mass of 466.215 Da

Analytical Challenges

Researchers may encounter challenges during analysis, particularly:

  • Contradictory NMR data suggesting incomplete Boc/Fmoc deprotection

  • Solubility issues during sample preparation

  • Impurity profiles requiring targeted detection methods

To address these challenges, verification of deprotection conditions and appropriate sample preparation techniques are essential for accurate analysis.

Comparison with Similar Compounds

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid offers distinctive advantages when compared to structurally related compounds.

Structural Analogues

The dual-protected nature of this compound differentiates it from single-protected analogues:

  • Single Boc-Protected Analogues: Lack the orthogonal protection strategy necessary for complex peptide synthesis

  • Single Fmoc-Protected Analogues: Offer limited protection against acidic conditions

  • Unprotected Amino Acids: Lack the control over reactivity required for precise peptide assembly

Functional Comparisons

When compared with structurally similar compounds:

  • Water Solubility: The target compound's Fmoc group facilitates base-driven deprotection, but its solubility is inferior to single-Boc analogs, which can be mitigated through nanoparticle dispersion techniques

  • Structural Rigidity: 4-Amino-1-Boc-piperidine-4-carboxylic acid's free amino group allows hydrogen bonding, promoting helical conformations in peptides

  • Steric Considerations: Aromatic N1 substitutions increase steric bulk, impacting solubility and coupling efficiency in solid-phase peptide synthesis

These comparisons highlight the specialized nature of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid in peptide chemistry applications.

Current Research Challenges and Solutions

Researchers working with 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid face several challenges that ongoing research aims to address.

Coupling Efficiency

Poor coupling efficiency in solid-phase peptide synthesis represents a significant challenge:

  • Solubility Issues: The compound shows limited solubility in common SPPS solvents

  • Steric Hindrance: The bulky protecting groups can impede efficient coupling

Strategies to overcome these challenges include:

  • Nanoparticle Formation: Pulverizing the compound into nanoparticles (250–750 nm) using ball milling with PEG dispersants

  • Optimized Activation: Using HBTU/HOBt with DMF as solvent to improve reaction kinetics

Structural Impediments

The steric bulk of this compound can influence its incorporation into specific peptide sequences:

  • Disruption of β-Sheet Formation: The 4-carboxylic acid moiety and dual protecting groups introduce steric hindrance

  • Conformational Constraints: The rigid piperidine ring can affect peptide folding

Solutions include:

  • Incorporating proline or glycine spacers to reduce backbone rigidity

  • Using microwave-assisted SPPS to enhance coupling efficiency in sterically challenging regions

These approaches demonstrate the ongoing refinement of methodologies for working with this valuable but challenging compound.

Future Perspectives and Research Directions

The future of research involving 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid appears promising, with several emerging directions.

Synthetic Methodology Advances

Researchers continue to develop improved synthetic approaches:

  • Green Chemistry Applications: Reducing solvent use and exploring more environmentally friendly reagents

  • Flow Chemistry Adaptations: Continuous processing methods that may enhance scale-up potential

  • Catalyst Development: Novel catalysts that could improve reaction rates and selectivity

These advances aim to make the synthesis more efficient, cost-effective, and environmentally sustainable.

Therapeutic Applications

The therapeutic potential of peptides containing this building block continues to expand:

  • Targeted Drug Delivery: Incorporation into peptide-drug conjugates

  • Peptide Therapeutics: Development of novel analgesics and treatments for neurological disorders

  • Diagnostic Applications: Peptide-based imaging agents and biomarkers

These applications highlight the continued relevance of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid in modern medicinal chemistry and pharmaceutical research.

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